molecular formula C17H20FN3O3 B2958789 Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 921990-13-8

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2958789
CAS No.: 921990-13-8
M. Wt: 333.363
InChI Key: COISGZSKZVINLD-UHFFFAOYSA-N
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Description

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a butylamino substituent at position 4. The 4-fluorophenyl group introduces electron-withdrawing effects, while the butylamino substituent contributes basicity and hydrogen-bonding capacity, distinguishing it from analogs with non-amino substituents.

Properties

IUPAC Name

ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-3-5-10-19-14-11-15(22)21(13-8-6-12(18)7-9-13)20-16(14)17(23)24-4-2/h6-9,11,19H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COISGZSKZVINLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C14H18F N3O3
  • Molecular Weight : 295.31 g/mol

The compound features a pyridazine core with various substituents that contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration for anticancer applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the following pathways may be involved:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its cytotoxic and antimicrobial effects.
  • Interaction with Cellular Membranes : Its lipophilic nature allows for effective interaction with cellular membranes, potentially disrupting membrane integrity in target cells.

Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantSignificant DPPH scavenging
AntimicrobialActive against Gram-positive bacteria
CytotoxicityInhibits growth of cancer cell lines

Case Study 1: Antioxidant Activity

A study conducted by researchers highlighted the DPPH radical scavenging activity of this compound. The compound was tested at various concentrations, showing a dose-dependent increase in radical scavenging activity. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting a mechanism that could be explored for developing new antibiotics.

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridazine Derivatives

Compound Name Substituents (Position 1 / Position 4) Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound 4-fluorophenyl / butylamino ~377.4* Not reported Not reported Polar amino group, moderate lipophilicity
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-... (12b) 3-chlorophenyl / methyl ~317.7† 109–110 63 Electron-withdrawing Cl, low polarity
Ethyl 1-(4-hydroxyphenyl)-5-cyano-4-methyl-... (12d) 4-hydroxyphenyl / methyl ~300.3† 220–223 95 High polarity due to -OH, high m.p.
Ethyl 4-(butylsulfanyl)-1-phenyl-... (CAS 866009-66-7) Phenyl / butylsulfanyl 332.42 Not reported Not reported Thioether group, increased lipophilicity
Ethyl 4-((4-CF3-benzyl)oxy)-1-(4-fluorophenyl)-... 4-fluorophenyl / (4-CF3-benzyl)oxy 436.4 Not reported Not reported Bulky substituent, high molecular weight

*Estimated based on molecular formula (C₁₈H₂₀FN₃O₃).
†Calculated from molecular formulas in .

Key Observations:

  • Polarity and Melting Points: The hydroxyl group in 12d results in a high melting point (220–223°C), whereas the target compound’s butylamino group may lower melting points compared to 12d due to reduced crystallinity.
  • Lipophilicity: The butylsulfanyl group in CAS 866009-66-7 enhances lipophilicity compared to the target’s amino group, which may improve membrane permeability but reduce aqueous solubility.

Q & A

Q. Notes

  • Use full chemical names; no abbreviations.
  • For conformational analysis, combine experimental (X-ray) and computational (DFT) approaches .

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